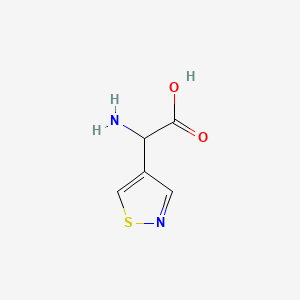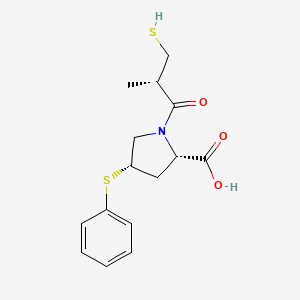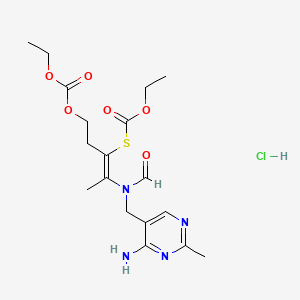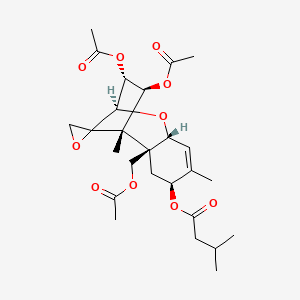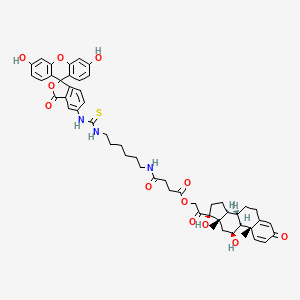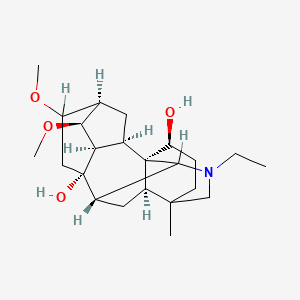
Karasamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Karasamine is a natural product found in Aconitum karakolicum with data available.
科学的研究の応用
1. Karasamine in Intervertebral Disc Degeneration Treatment
Karacoline, a compound found in Aconitum kusnezoffii Reichb, which is chemically related to Karasamine, has shown potential in treating intervertebral disc degeneration (IDD). The study by Xiaoli Zhou, Yingying Hong, and Y. Zhan (2019) demonstrated that Karacoline can reduce the degradation of the extracellular matrix in IDD by inhibiting the NF-κB signaling pathway. This finding suggests a new clinical application for Karasamine-related compounds in IDD treatment.
2. Karasamine in Understanding Toxicity Mechanisms
Research on Radix Aconiti, which contains compounds related to Karasamine, has provided insights into the toxic mechanisms of traditional Chinese medicine. A study by Haonan Zhou et al. (2016) used biochemical indicators to establish relationships between biomarkers and toxic substances in Radix Aconiti, including compounds related to Karasamine. This research is pivotal in interpreting the toxic mechanisms of such compounds and contributes to the overall study of traditional Chinese medicine toxicity.
3. Karasamine in Schistosomicidal Activity
Compounds structurally similar to Karasamine, like karavilagenin C, have been evaluated for their schistosomicidal activity. A study by Cátia Ramalhete et al. (2012) on cucurbitane-type triterpenes found significant activity against Schistosoma mansoni adult worms. This highlights the potential of Karasamine and its structurally related compounds in the development of new treatments for schistosomiasis.
特性
CAS番号 |
84714-33-0 |
|---|---|
製品名 |
Karasamine |
分子式 |
C23H37NO4 |
分子量 |
391.5 g/mol |
IUPAC名 |
(1S,2R,3R,4S,5R,8S,9S,16S,17R)-11-ethyl-4,6-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16-diol |
InChI |
InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(25)23-13-8-12-15(27-3)10-22(26,18(13)19(12)28-4)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15?,16-,17+,18-,19+,20?,21?,22+,23-/m1/s1 |
InChIキー |
PEUHZLSMLRCFJM-RLDBGSGHSA-N |
異性体SMILES |
CCN1CC2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(CC([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
正規SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC)OC)O)O)C |
同義語 |
karasamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene](/img/structure/B1230006.png)
![4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester](/img/structure/B1230008.png)
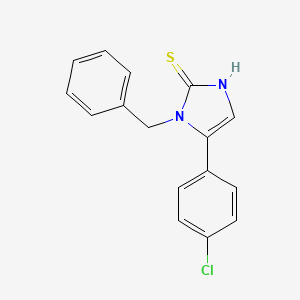
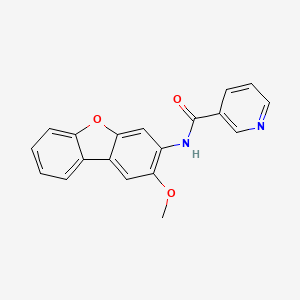
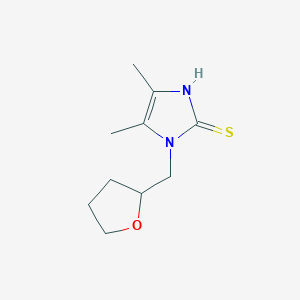
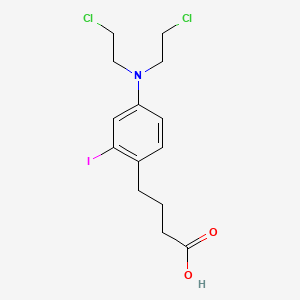
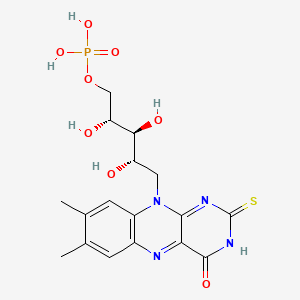
![4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide](/img/structure/B1230017.png)
![[4-[(4-bromo-3,5-dimethyl-1-pyrazolyl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B1230018.png)
